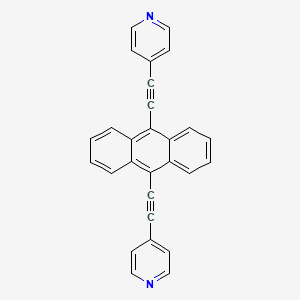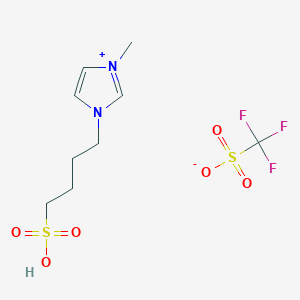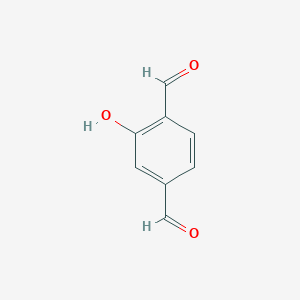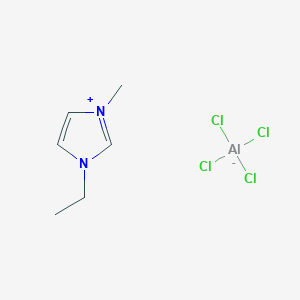
Thionin acetate
Vue d'ensemble
Description
L’acétate de thionine, également connu sous le nom de violet de Lauth, est un colorant cationique métachromatique largement utilisé en coloration biologique. Il s’agit d’un sel d’un composé hétérocyclique et est structurellement apparenté au bleu de méthylène. L’acétate de thionine est connu pour ses fortes propriétés de coloration et est utilisé dans diverses applications biologiques et chimiques .
Mécanisme D'action
L’acétate de thionine exerce ses effets par des interactions électrostatiques avec les phospholipides chargés négativement dans les membranes cellulaires. Cette interaction peut conduire à la formation de pores ou à des interactions spécifiques avec les domaines lipidiques, ce qui entraîne des modifications de la perméabilité membranaire. Ce mécanisme est considéré comme étant impliqué dans sa toxicité pour les bactéries, les champignons et autres cellules .
Composés Similaires :
Bleu de Méthylène : Structurellement apparenté à l’acétate de thionine, le bleu de méthylène présente également un noyau de phénothiazine et est utilisé dans des applications de coloration similaires.
Azure A, Azure B, Azure C : Ces composés sont des intermédiaires formés pendant l’oxydation du bleu de méthylène et présentent des propriétés de coloration similaires.
Unicité : L’acétate de thionine est unique en raison de ses fortes propriétés de coloration métachromatique et de sa capacité à médier le transfert d’électrons dans les piles à combustible microbiennes. Sa polyvalence dans les applications de coloration biologique et de coloration de l’ADN le distingue également des autres composés similaires .
Analyse Biochimique
Biochemical Properties
Thionin acetate is part of the thionin family of proteins, which are low-molecular-weight proteins (Mr ca. 5000) found in seeds, stems, roots, and leaves of a number of plant species . These proteins show both sequence and structural homology and are toxic to bacteria, fungi, yeasts, and various naked cells in vitro . The toxicity of this compound requires an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the membrane .
Cellular Effects
This compound exerts a broad cellular toxicity against a wide range of organisms and eukaryotic cell lines . It is believed to be involved in protection against plant pathogens, including bacteria and fungi, by working directly at the membrane . This suggests that this compound could have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves either pore formation or a specific interaction with a certain lipid domain after the electrostatic interaction of the positively charged thionin with the negatively charged phospholipids of the membrane . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’acétate de thionine peut être synthétisé en faisant réagir de la poudre de fer avec de la poudre de soufre dans des conditions appropriées. Cette réaction nécessite souvent des températures élevées et l’utilisation d’agents réducteurs ou de catalyseurs pour favoriser la réaction .
Méthodes de Production Industrielle : En milieu industriel, l’acétate de thionine est produit par des réactions chimiques contrôlées impliquant les réactifs et les conditions nécessaires pour garantir une pureté et un rendement élevés. Le processus implique généralement une manipulation prudente des produits chimiques et le maintien de conditions de réaction spécifiques pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de Réactions : L’acétate de thionine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Il s’agit d’un indicateur redox dépendant du pH avec un potentiel de réduction standard (E₀) de 0,06 à pH 7,0. Sa forme réduite, la leuco-thionine, est incolore .
Réactifs et Conditions Courants :
Oxydation : L’acétate de thionine peut être oxydé pour former sa forme leuco en utilisant des agents oxydants.
Réduction : Il peut être réduit en utilisant des agents réducteurs pour revenir à sa forme originale.
Substitution : L’acétate de thionine peut subir des réactions de substitution avec divers nucléophiles dans des conditions appropriées.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’acétate de thionine donne de la leuco-thionine, tandis que la réduction peut régénérer l’acétate de thionine original .
Applications De Recherche Scientifique
L’acétate de thionine a une large gamme d’applications en recherche scientifique :
Coloration Biologique : Il est utilisé comme colorant nucléaire général pour la chromatine et la mucine, la coloration des granules de Nissl et la mise en évidence des cellules malignes dans les sections de biopsie.
Coloration de l’ADN : L’acétate de thionine peut remplacer le réactif de Schiff dans la coloration de Feulgen quantitative de l’ADN.
Transfert d’Électrons : Il est utilisé pour médier le transfert d’électrons dans les piles à combustible microbiennes.
Microscopie Optique : L’acétate de thionine est utilisé pour la coloration de sections semi-fines de matière végétale en microscopie optique.
Comparaison Avec Des Composés Similaires
Methylene Blue: Structurally related to thionin acetate, methylene blue also features a phenothiazine core and is used in similar staining applications.
Azure A, Azure B, Azure C: These compounds are intermediates formed during the oxidation of methylene blue and share similar staining properties.
Uniqueness: this compound is unique due to its strong metachromatic staining properties and its ability to mediate electron transfer in microbial fuel cells. Its versatility in biological staining and DNA staining applications also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,13H,14H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRQYHDJINFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Thionin acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78338-22-4 | |
| Record name | 78338-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Thionin acetate, also known as Lauth's violet, has the molecular formula C12H10ClN3O2S and a molecular weight of 291.75 g/mol.
ANone: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers frequently employ techniques like UV-Vis spectroscopy [, , ] to analyze this compound. UV-Vis spectroscopy helps determine its concentration in solutions and characterize its interactions with other molecules. Additionally, FTIR analysis is used to study its binding and the impact on functional groups. [, ].
ANone: this compound demonstrates stability across different environments. One study highlighted its use in fabricating a stable polyacrylic acid coating on polypropylene substrates, showcasing its resilience in both Phosphate Buffer Saline (PBS) and water []. This suggests potential for biomedical applications.
ANone: Research indicates that covalent organic frameworks (COFs) derived from this compound exhibit promise as dyes and additives for DSSCs. Notably, RIO-43, a COF synthesized using this compound, demonstrated notable efficiency in DSSC applications [, ].
ANone: Yes, a colorimetric assay utilizes the decrease in chloroperoxidase (CPO) enzyme activity caused by organophosphorus pesticides competing with this compound for the enzyme's active site []. This competition leads to a measurable color change, enabling detection and quantification of these pesticides.
ANone: Researchers frequently utilize techniques like Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR) [] and X-Ray Photoelectron Spectroscopy (XPS) [] to analyze the chemical composition and interactions of this compound within materials. Additionally, electrochemical methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study its redox behavior and interactions with DNA [].
ANone: this compound plays a role in biosensor development. It has been successfully employed as a redox mediator in nitrate biosensors, showcasing its ability to facilitate electron transfer in biological systems []. Furthermore, its use in developing an ultrasensitive bioelectrochemical system for CD105 determination highlights its potential in disease diagnostics and monitoring [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)







![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)




